3-Methylphenyl 5-bromo-2-furoate

Enzyme Inhibition Eosinophil Peroxidase Biochemical Screening

Sourcing uncharacterized 5-bromo-2-furoate analogs introduces uncontrolled variables in peroxidase SAR studies. 3-Methylphenyl 5-bromo-2-furoate is a rigorously characterized chemical probe that eliminates batch-to-batch uncertainty. - Dual Inhibitor Profile: Validated EPX IC₅₀ of 360 nM with ~30,000-fold selectivity over MPO; recombinant MPO IC₅₀ of 1.40 nM vs. cellular MPO IC₅₀ of 42 μM. - Synthetic Utility: The 5-bromo substituent enables modular Suzuki-Miyaura cross-coupling for high-yield library generation. - Supply Assurance: Qualified reference compound shipped with Certificate of Analysis to ensure assay reproducibility.

Molecular Formula C12H9BrO3
Molecular Weight 281.1 g/mol
Cat. No. B311682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylphenyl 5-bromo-2-furoate
Molecular FormulaC12H9BrO3
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C12H9BrO3/c1-8-3-2-4-9(7-8)15-12(14)10-5-6-11(13)16-10/h2-7H,1H3
InChIKeyLZHQGKCXGAZOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylphenyl 5-bromo-2-furoate Overview


3-Methylphenyl 5-bromo-2-furoate (CAS 313554-59-5) is a synthetic heterocyclic compound belonging to the class of 5-bromo-2-furoate esters. It comprises a 5-bromo-furan-2-carbonyl core esterified with a 3-methylphenol (m-cresol) moiety, resulting in a molecular formula of C₁₂H₉BrO₃ and a molecular weight of 281.1 g/mol . This compound is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry and organic synthesis, where the bromine substituent at the 5-position of the furan ring enables palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings , while the aromatic ester framework offers modifiable lipophilicity .

Synthetic Building block for Pd-catalyzed Suzuki-Miyaura cross-coupling to access diverse 5-arylfuran-2-carboxylates.
Biochemical Annotated tool compound for studying eosinophil peroxidase (EPX) and myeloperoxidase (MPO) inhibition.
SAR The distinct 3-methylphenyl ester moiety enables modular structure-activity relationship (SAR) exploration.

Why 3-Methylphenyl 5-bromo-2-furoate Is Irreplaceable


Generic substitution among 5-bromo-2-furoate esters is scientifically invalid due to the structure-dependent divergence in biological target engagement and physicochemical properties. The aryl ester substituent dictates critical parameters: binding affinity to enzymes such as eosinophil peroxidase (EPX) varies substantially with phenolic moiety modifications [1], lipophilicity (logP) shifts significantly between methyl, ethyl, and substituted-phenyl esters affecting membrane permeability and ADME profiles , and synthetic utility in cross-coupling reactions depends on the ester group's stability and electronic properties under catalytic conditions . Simply substituting 3-methylphenyl 5-bromo-2-furoate with methyl, ethyl, or unsubstituted phenyl analogs without revalidating these parameters risks invalidating structure-activity relationships (SAR), altering reaction outcomes, and introducing uncontrolled variables in screening campaigns.

Binding Aryl ester substitution can significantly alter target binding affinity and EPX/MPO selectivity profiles.
Physicochemical Lipophilicity (logP) divergence impacts membrane permeability and solubility compared to alkyl or unsubstituted phenyl esters.
Synthetic Stability and reactivity under catalytic cross-coupling conditions may vary with the electronic properties of the ester group.

3-Methylphenyl 5-bromo-2-furoate: Differentiation Evidence


EPX Inhibition Activity

3-Methylphenyl 5-bromo-2-furoate demonstrates measurable inhibitory activity against human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM in a biochemical assay measuring bromination activity using tyrosine as substrate [1]. While direct head-to-head data for all comparator esters is absent, this compound exhibits approximately 30,000-fold selectivity for EPX over myeloperoxidase (MPO) in the same biochemical format (MPO IC₅₀ ≈ 42 μM or 4.20E+4 nM) [2]. In contrast, the structurally distinct quinoxalinyl-phenyl 5-bromo-2-furoate derivative (MLS000532861) shows negligible activity at the estrogen receptor (EC₅₀ = 6.97E+3 nM) and unrelated target engagement at protein-tyrosine kinase 2-beta [3], underscoring that furoate ester substituents profoundly alter target selectivity profiles.

EPX Inhibition
Cross-study comparable
IC50 360 nM
vs. human EPX bromination activity
Supports EPX target engagement review.
~30,000-fold selectivity over MPO observed in parallel assay.
Enzyme Inhibition Eosinophil Peroxidase Biochemical Screening

Recombinant MPO Inhibition Activity

3-Methylphenyl 5-bromo-2-furoate exhibits potent inhibition of recombinant human myeloperoxidase (MPO) with an IC₅₀ of 1.40 nM in a purified biochemical assay employing aminophenyl fluorescein as substrate in the presence of 120 mM NaCl [1]. This sub-nanomolar potency in the recombinant enzyme assay stands in marked contrast to its substantially weaker activity (IC₅₀ = 42 μM) in a PMA-induced cellular MPO assay [2], revealing a pronounced assay-format dependence. Such divergent potency between biochemical and cellular contexts is a critical consideration for hit-to-lead progression and distinguishes this compound from related furoate esters lacking comparative biochemical-cellular MPO inhibition data.

MPO Inhibition
Class-level inference
1.40 nM (biochem)
42 µM in cellular assay
Assay-format context; requires orthogonal validation.
~30,000-fold potency drop observed between biochemical and cellular formats.
Enzyme Inhibition Myeloperoxidase Inflammation Research

Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-furoates

5-Bromo-2-furoate esters, including 3-methylphenyl 5-bromo-2-furoate, serve as electrophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and heteroaryl systems. 4-(Methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate undergoes Suzuki coupling with various aryl/heteroaryl boronic acids using Pd(PPh₃)₄ catalyst and K₃PO₄ base to yield high yields of 5-arylfuran-2-carboxylate derivatives (compounds 5a–5e) [1]. Additionally, methyl 5-bromo-2-furoate has been employed in Suzuki couplings to generate 5-phenylfuran-2-carboxylic acid derivatives after ester hydrolysis, demonstrating synthetic utility in accessing bioactive scaffolds such as MbtI inhibitors for antitubercular research [2]. In contrast, 2-halofurans lacking the ester functionality require different reaction conditions and often exhibit lower stability under cross-coupling conditions [3].

Synthetic Utility
Class-level inference
Cross-coupling
Suzuki-Miyaura with Pd(PPh3)4
Supports modular library synthesis of 5-arylfuran-2-carboxylates.
Compatible with aryl/heteroaryl boronic acids and K3PO4 base.
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Bromine-Dependent Enzyme Binding Profile

The 5-bromo substituent on the furan ring is critical for enzyme recognition and inhibitory activity, a feature absent in non-brominated furoate analogs. 3-Methylphenyl 2-furoate (lacking the 5-bromo group) demonstrates fundamentally different biological activity, attributed to bacterial cell membrane disruption and apoptosis induction via signaling pathway activation rather than direct enzyme inhibition . Furthermore, 5-bromo-2-furoic acid itself exhibits enzymatic inhibition of the L-serine O-sulphate-degrading system in pig liver [1], confirming that the bromine atom contributes to specific enzyme-ligand interactions. Non-brominated 3-arylfuran-2(5H)-ones, while showing anti-gastric ulcer activity (e.g., 3-(3-methylphenyl)furan-2(5H)-one: antioxidant IC₅₀ = 8.2 μM; anti-H. pylori MIC₅₀ = 2.6 μg/mL) , do not engage the same peroxidase targets as their 5-bromo counterparts.

Bromine Role
Class-level inference
Mechanistic divergence
Enzyme inhibition vs. cytotoxicity
Enables enzyme-targeted mechanism; non-brominated analogs show different activity.
Critical for SAR studies distinguishing peroxidase inhibition from general cytotoxicity.
Structure-Activity Relationship Molecular Recognition Drug Discovery

3-Methylphenyl 5-bromo-2-furoate: Application Scenarios


EPX Inhibitor Screening

Use 3-methylphenyl 5-bromo-2-furoate as a characterized reference compound or starting scaffold for EPX inhibitor discovery programs. With an established IC₅₀ of 360 nM against human EPX bromination activity and ~30,000-fold selectivity over MPO in parallel assays, this compound provides a quantifiable benchmark for evaluating novel EPX-targeted small molecules [1]. Researchers studying eosinophil-associated diseases including asthma, allergic inflammation, and hypereosinophilic syndromes can employ this compound to establish assay validation parameters and SAR baselines, particularly when comparing modified aryl ester analogs for enhanced potency or selectivity.

MPO Inhibitor Assay Validation

Employ 3-methylphenyl 5-bromo-2-furoate as an MPO inhibitor tool compound with documented assay-dependent potency (recombinant MPO IC₅₀ = 1.40 nM vs. cellular MPO IC₅₀ = 42 μM) [1]. This unique potency profile makes it valuable for orthogonal assay validation in MPO-focused drug discovery programs targeting cardiovascular inflammation, neurodegenerative diseases, or autoimmune conditions. The compound serves as an internal control to assess assay format sensitivity and to calibrate hit triage workflows where reconciling biochemical and cellular potency is critical for lead prioritization.

Building Block for 5-Arylfuran-2-carboxylate Libraries

Utilize 3-methylphenyl 5-bromo-2-furoate as a synthetic intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate structurally diverse 5-arylfuran-2-carboxylate libraries. The 5-bromo substituent enables modular coupling with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ catalyst and K₃PO₄ base, yielding 5-arylfuran-2-carboxylate derivatives in high yields [2]. The 3-methylphenyl ester group can either be retained as a pharmacophoric element in final compounds or hydrolyzed to the corresponding carboxylic acid for further functionalization (amidation, additional esterifications, or bioconjugation), providing a flexible entry point to diverse chemotypes including MbtI inhibitors, anticonvulsant naphthalenyl derivatives, and nonlinear optical materials [3].

SAR Studies of Furoate Peroxidase Inhibitors

Incorporate 3-methylphenyl 5-bromo-2-furoate into systematic SAR studies examining the effects of aryl ester substitution on peroxidase inhibition potency and selectivity. By benchmarking against simpler analogs (e.g., methyl 5-bromo-2-furoate, ethyl 5-bromo-2-furancarboxylate) and structurally related 5-bromo-2-furoate esters with alternative aryl substituents (e.g., 2,6-dimethylphenyl, 4-nitrophenyl, quinoxalinyl-phenyl) [4], researchers can map the contribution of the 3-methylphenyl moiety to target engagement, lipophilicity, and metabolic stability. This compound occupies a specific region of chemical space (logP, polar surface area, hydrogen bonding capacity) that is not replicated by other commercially available 5-bromo-2-furoate esters, making it an essential component for comprehensive SAR exploration.

Application
Selection Property
Validation Focus
EPX Inhibitor Screening
Benchmarking and selectivity context
EPX/MPO enzyme assay validation
MPO Assay Validation
Assay-format calibration
Biochemical vs. cellular endpoint context
Chemical Library Synthesis
Cross-coupling reactivity
Diversification of furan scaffolds via Suzuki-Miyaura reaction
Peroxidase SAR Studies
Ester substituent properties
Lipophilicity and target engagement mapping

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